molecular formula C21H19F3N2O3 B13847153 M-Benzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester

M-Benzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester

Cat. No.: B13847153
M. Wt: 404.4 g/mol
InChI Key: BZOVTZPHSRQRHH-SFHVURJKSA-N
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Description

M-Benzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester is a synthetic compound with the molecular formula C21H19F3N2O3 and a molecular weight of 404.382. This compound is a derivative of tryptophan, an essential amino acid, and is characterized by the presence of a benzyl group, a trifluoroacetyl group, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M-Benzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester typically involves multiple steps, starting from L-tryptophan. The process includes:

    Protection of the amino group: The amino group of L-tryptophan is protected using a suitable protecting group, such as a benzyl group.

    Acylation: The protected tryptophan is then acylated with trifluoroacetic anhydride to introduce the trifluoroacetyl group.

    Esterification: The carboxyl group of the acylated product is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

M-Benzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with the trifluoroacetyl group converted to a hydroxyl group.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoroacetyl group.

Scientific Research Applications

M-Benzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of M-Benzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The benzyl group may also contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

M-Benzyl-N-trifluoroacetyl-L-tryptophan Methyl Ester can be compared with other tryptophan derivatives, such as:

    N-Acetyl-L-tryptophan Methyl Ester: Similar structure but with an acetyl group instead of a trifluoroacetyl group.

    M-Benzyl-L-tryptophan Methyl Ester: Lacks the trifluoroacetyl group.

    N-Trifluoroacetyl-L-tryptophan: Lacks the methyl ester group.

The presence of the trifluoroacetyl group in this compound makes it unique, as it can enhance the compound’s stability and binding affinity to molecular targets.

Properties

Molecular Formula

C21H19F3N2O3

Molecular Weight

404.4 g/mol

IUPAC Name

methyl (2S)-2-[benzyl-(2,2,2-trifluoroacetyl)amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C21H19F3N2O3/c1-29-19(27)18(11-15-12-25-17-10-6-5-9-16(15)17)26(20(28)21(22,23)24)13-14-7-3-2-4-8-14/h2-10,12,18,25H,11,13H2,1H3/t18-/m0/s1

InChI Key

BZOVTZPHSRQRHH-SFHVURJKSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)C(=O)C(F)(F)F

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)C(=O)C(F)(F)F

Origin of Product

United States

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